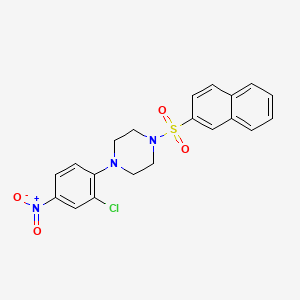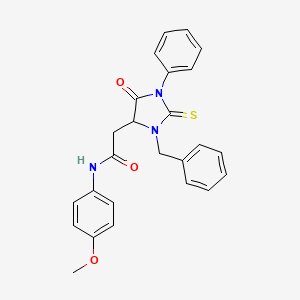![molecular formula C25H30N4O3 B4936268 N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4936268.png)
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as DMTCP, and it belongs to the class of pyrazole derivatives.
Mécanisme D'action
The mechanism of action of DMTCP is not fully understood. However, it is believed to act as a modulator of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain, inflammation, and mood. DMTCP has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This binding results in the activation of the receptors, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
DMTCP has been shown to have a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, which can be attributed to its ability to modulate the endocannabinoid system. DMTCP has also been shown to have a neuroprotective effect, which can be attributed to its ability to modulate the CB1 and CB2 receptors. In addition, DMTCP has been shown to have anti-tumor properties, which can be attributed to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMTCP in lab experiments is its potential therapeutic applications. DMTCP has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using DMTCP in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on DMTCP. One of the directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in the treatment of depression and anxiety disorders. In addition, further research is needed to fully understand the mechanism of action of DMTCP and its biochemical and physiological effects. Finally, there is a need to develop new methods for the synthesis of DMTCP that can overcome its limited solubility in water.
Méthodes De Synthèse
The synthesis of DMTCP involves the reaction of 3,5-dimethoxybenzyl chloride with piperidine and 1H-pyrazole-5-carboxylic acid. The resulting product is then reacted with 2-phenylacetyl chloride to obtain DMTCP. This method has been reported in the literature, and it has been successfully used to synthesize DMTCP in high yields.
Applications De Recherche Scientifique
DMTCP has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been shown to have a neuroprotective effect and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. DMTCP has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
N-[2-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-31-22-14-20(15-23(17-22)32-2)18-28-12-9-21(10-13-28)29-24(8-11-26-29)27-25(30)16-19-6-4-3-5-7-19/h3-8,11,14-15,17,21H,9-10,12-13,16,18H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCBPVUTUSTIRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[1-(3,5-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4936194.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)
![(3R*,4R*)-1-[4-(2-furyl)benzyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4936208.png)


![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)
![ethyl (2-bromo-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4936240.png)
![3,4-bis[(2-thienylcarbonyl)amino]benzoic acid](/img/structure/B4936241.png)
![7-(2,4-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4936252.png)
![3-chloro-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B4936266.png)
![3-[(2-bromophenyl)amino]-1-(5-chloro-2-thienyl)-2-propen-1-one](/img/structure/B4936279.png)
![N-[4-(benzyloxy)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B4936289.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)